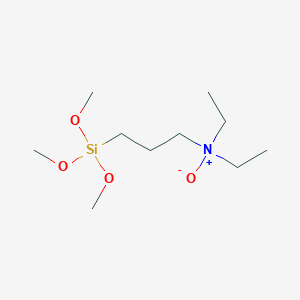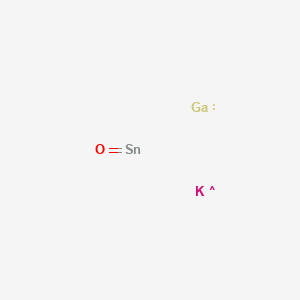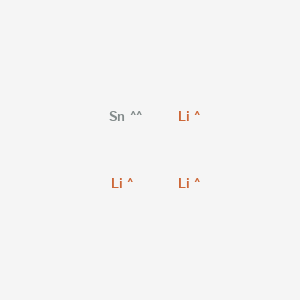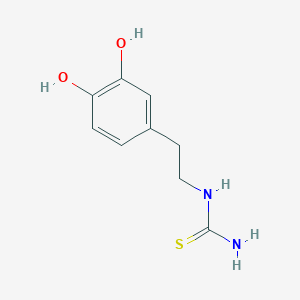
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide is a chemical compound with the molecular formula C10H25NO3Si. It is a yellowish clear liquid with an amine odor and is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide typically involves the reaction of N,N-diethyl-3-aminopropylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is often purified using distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include siloxanes, amines, and substituted silanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide involves its ability to form covalent bonds with various substrates. The compound can interact with molecular targets through its silane and amine groups, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis, surface modification, and other fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(triethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(trimethoxysilyl)propylamine
Uniqueness
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide is unique due to its specific combination of silane and amine functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various substrates makes it particularly valuable in catalysis and surface modification .
Propriétés
Numéro CAS |
389136-62-3 |
|---|---|
Formule moléculaire |
C10H25NO4Si |
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
N,N-diethyl-3-trimethoxysilylpropan-1-amine oxide |
InChI |
InChI=1S/C10H25NO4Si/c1-6-11(12,7-2)9-8-10-16(13-3,14-4)15-5/h6-10H2,1-5H3 |
Clé InChI |
HUAZVPKWIDKUED-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CCC[Si](OC)(OC)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)




![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)



![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)

![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
